molecular formula C18H15N5O4S B2958908 N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888414-86-6

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2958908
M. Wt: 397.41
InChI Key: MAIWRMAHSUXJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group . The presence of sulfur and nitrogen in the molecule suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the pyrimidine ring and benzamide group would likely have a significant impact on the molecule’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, reactions at the benzylic position (the carbon atom next to the benzene ring) are common in synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine ring and benzamide group could affect its solubility, stability, and reactivity .

Scientific Research Applications

DNA Synthesis Enhancement

Research by Miwa et al. (1981) revealed that benzamide derivatives enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes, suggesting potential applications in understanding DNA repair mechanisms and cellular responses to DNA damage (Miwa et al., 1981).

Antimicrobial and Anticancer Activity

A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, including compounds with a nitrobenzyl component, which demonstrated significant in vitro antimicrobial and anticancer potentials. These findings highlight the potential for developing new therapeutic agents based on these structures (Deep et al., 2016).

Enzyme Inhibition Research

Investigations into the inhibitory effects of certain benzamide derivatives on poly(adenosine diphosphate-ribose) polymerase (PARP) have provided insights into the regulation of this enzyme, which plays a crucial role in DNA repair and cell death processes. Such studies are crucial for developing drugs targeting PARP in cancer therapy (Milam & Cleaver, 1984).

Polymer Science Applications

Research by Yokozawa et al. (2002) demonstrated the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity, including block copolymers containing well-defined aramide. This research opens up new avenues for creating advanced materials with specific properties for various applications (Yokozawa et al., 2002).

Novel Pyrimidine Derivatives Synthesis

The synthesis and evaluation of novel pyrimidine and fused pyrimidine derivatives, including those containing benzylthio groups, have been explored for their potential applications in the development of new chemical entities with possible therapeutic or biochemical utility. While not all synthesized compounds showed desired activities, these studies contribute to the broader understanding of pyrimidine chemistry and its implications for drug design and discovery (Mahmoud et al., 2011).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing new synthesis methods, studying its reactivity, or investigating its potential use in fields like medicine or materials science .

properties

IUPAC Name

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c19-15-14(20-16(24)12-6-2-1-3-7-12)17(25)22-18(21-15)28-10-11-5-4-8-13(9-11)23(26)27/h1-9H,10H2,(H,20,24)(H3,19,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWRMAHSUXJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.